molecular formula C14H15NO3 B7775837 2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione

2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione

Cat. No.: B7775837
M. Wt: 245.27 g/mol
InChI Key: FCGQYVGDKUADNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)amino]methylene}-1,3-cyclohexanedione typically involves the condensation of 4-methoxyaniline with 1,3-cyclohexanedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can result in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)amino]methylene}-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-{[(4-Hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione
  • 2-{[(4-Chlorophenyl)amino]methylene}-1,3-cyclohexanedione
  • 2-{[(4-Nitrophenyl)amino]methylene}-1,3-cyclohexanedione

Comparison: Compared to its analogs, 2-{[(4-Methoxyphenyl)amino]methylene}-1,3-cyclohexanedione is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of the compound “2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)17/h5-9,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGQYVGDKUADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC=C2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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